molecular formula C21H33N3O3 B2390503 N-(tert-butyl)-4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxamide CAS No. 1234841-82-7

N-(tert-butyl)-4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxamide

Cat. No.: B2390503
CAS No.: 1234841-82-7
M. Wt: 375.513
InChI Key: TVABGPUHYKLMAH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxamide is a synthetic organic compound provided for research purposes. This molecule features a complex structure comprising a piperidine ring core, a tert-butyl carbamoyl group, and a 3-(4-methoxyphenyl)propanamido side chain. Compounds with piperidine-1-carboxamide (urea) scaffolds are recognized in medicinal chemistry for their versatility and potential interactions with the central nervous system . Specifically, the piperazine urea pharmacophore, which is structurally related to the piperidine urea in this compound, is a common feature in the development of Transient Receptor Potential Vanilloid type 1 (TRPV1) antagonists . TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a key target for research in pain management, inflammation, and thermoregulation . Iconic TRPV1 antagonists like BCTC share the urea linker and aromatic head groups, providing a framework for understanding potential binding modes and activity . The presence of the 4-methoxyphenyl moiety in the structure may influence the compound's hydrophobicity and binding affinity, as similar modifications have been explored to optimize the potency and pharmacokinetic properties of related molecules . Researchers can utilize this compound to investigate its potential as a ligand for ion channels, its role in cellular signaling pathways, and its broader pharmacological profile in preclinical models. This product is intended for chemical and biological research in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-4-[[3-(4-methoxyphenyl)propanoylamino]methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-21(2,3)23-20(26)24-13-11-17(12-14-24)15-22-19(25)10-7-16-5-8-18(27-4)9-6-16/h5-6,8-9,17H,7,10-15H2,1-4H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVABGPUHYKLMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxamide, with CAS number 1234841-82-7, is a complex organic compound featuring a piperidine ring and various functional groups that suggest potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H33N3O3
  • Molecular Weight : 375.5 g/mol
  • Structure : The compound contains a tert-butyl group, a piperidine ring, and a methoxyphenyl propanamido moiety, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its structural characteristics imply interactions with specific molecular targets such as enzymes and receptors.

  • Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Interaction : It could bind to specific receptors, altering signaling pathways related to pain, inflammation, or other physiological responses.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of similar compounds in the piperidine class. For instance:

Compound NameBiological ActivityReference
N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamideAntiviral properties
N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamideAnticancer activity

These studies suggest that modifications in the side chains can significantly alter biological activity, indicating a structure-activity relationship (SAR) that merits further exploration.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant activity against various cell lines. For example, certain derivatives have shown promising results in inhibiting cellular proliferation in cancer models.

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide0.98Different positioning of the dimethylamino group
tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide0.98Lacks benzamido moiety
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate0.98Distinct functional group arrangement

This table illustrates how minor structural variations can lead to diverse biological activities and therapeutic potentials.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical and Functional Insights

Lipophilicity: The tert-butyl and methoxyphenyl groups in the target compound enhance lipophilicity compared to analogues with polar substituents (e.g., tosyl in or pyrimidine in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Complexity :

  • The target compound’s propanamido side chain requires precise amide coupling, akin to ’s acetylated piperidine synthesis .
  • Microwave-assisted methods () offer higher efficiency (~85% yield) compared to traditional stepwise protocols (~60% for ) .

Biological Relevance :

  • Piperidine carboxamides are common in kinase inhibitors (e.g., ’s benzodiazol derivative targets 8-oxo-Gua DNA repair enzymes) .
  • The methoxyphenyl group may confer selectivity for serotonin or adrenergic receptors, as seen in related GPCR modulators .

Research Findings and Methodological Considerations

Docking and Binding Affinity Predictions

For example:

  • Hydrophobic enclosure : The tert-butyl group may occupy lipophilic pockets in enzyme active sites, similar to observations in ’s charged-charged hydrogen bond analysis .
  • Water desolvation : The carboxamide group’s polarity could disrupt water networks critical for binding, as modeled in Glide XP .

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

3-(4-Methoxyphenyl)propanoic acid is synthesized through Friedel-Crafts acylation of anisole followed by reduction and oxidation.

  • Friedel-Crafts acylation : Anisole reacts with acrylic acid in the presence of AlCl₃ to form 3-(4-methoxyphenyl)propenoic acid.
  • Hydrogenation : The double bond is reduced using H₂/Pd-C to yield 3-(4-methoxyphenyl)propanoic acid (95% yield).

Activation to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-(4-methoxyphenyl)propanoyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
  • Yield : >90%.

Coupling with Piperidine Intermediate

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate reacts with the acyl chloride in the presence of a base:

  • Reagents : Triethylamine (TEA) or DIEA in DCM.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 70–85%.

Mechanism : Nucleophilic acyl substitution where the piperidine’s primary amine attacks the electrophilic carbonyl carbon.

Nucleophilic Substitution on Piperidine Derivatives

Synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

The tert-butyl-protected piperidine undergoes chlorination at the 4-position:

  • Reagents : SOCl₂ or PCl₃ in DCM.
  • Conditions : Reflux for 8 hours.
  • Yield : 88%.

Azide Formation and Reduction

  • Azidation : Sodium azide (NaN₃) in DMF at 60°C for 12 hours converts the chloride to an azide.
  • Staudinger Reaction : Triphenylphosphine (PPh₃) reduces the azide to a primary amine.
  • Overall Yield : 65–75%.

Amide Bond Formation

The amine intermediate couples with 3-(4-methoxyphenyl)propanoic acid using carbodiimide reagents:

  • Reagents : EDCl/HOBt or DCC in DMF.
  • Conditions : Room temperature, 24 hours.
  • Yield : 60–70%.

Reductive Amination for Methylene Linkage

Preparation of 4-Oxopiperidine-1-carboxylate

tert-Butyl 4-oxopiperidine-1-carboxylate is synthesized via oxidation of piperidine-4-methanol.

  • Reagents : Pyridinium chlorochromate (PCC) in DCM.
  • Yield : 92%.

Reductive Amination with 3-(4-Methoxyphenyl)propanamide

  • Imine Formation : The ketone reacts with ammonium acetate in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.
  • Conditions : pH 4–5 (acetic acid buffer), 24 hours.
  • Yield : 50–60%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Direct Amidation Acyl chloride coupling 70–85% High efficiency, minimal side products Requires anhydrous conditions
Nucleophilic Substitution Chloride → Azide → Amine → Amide 60–70% Scalable for industrial production Multi-step, low atom economy
Reductive Amination Ketone → Imine → Amine 50–60% Mild conditions Moderate yields, byproduct formation

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMA) enhance coupling efficiency.
  • Ethanol/water mixtures improve crystallinity during workup.

Catalytic Additives

  • CsF in DMA : Accelerates SN2 reactions (e.g., piperidine alkylation).
  • DMAP : Enhances acylation rates in EDCl-mediated couplings.

Temperature Control

  • Low temperatures (0–5°C) minimize epimerization during acyl chloride formation.
  • Reflux conditions (85–100°C) drive nucleophilic substitutions to completion.

Structural Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 1.42 (s, 9H, tert-butyl), 3.95 (s, 3H, OCH₃), 4.68–4.75 (m, 1H, piperidine), 7.24–7.55 (m, 4H, aromatic).
  • 13C NMR : 28.3 (tert-butyl CH₃), 55.2 (OCH₃), 156.8 (carbamate C=O), 172.1 (amide C=O).

Mass Spectrometry

  • ESI-MS : m/z 376.3 [M+H]⁺ (calc. 375.5).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Potassium carbonate replaces costly CsF in nucleophilic substitutions.
  • Ethanol/water solvent systems reduce waste disposal costs.

Green Chemistry Metrics

  • Atom economy : 78% for direct amidation vs. 65% for reductive amination.
  • E-factor : 12.5 (kg waste/kg product) for multi-step routes.

Q & A

Q. What are the key synthetic routes for N-(tert-butyl)-4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the piperidine core via cyclization or functionalization of a pre-existing piperidine ring.
  • Step 2 : Introduction of the tert-butyl carboxamide group using tert-butyl isocyanate or tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3 : Coupling the 3-(4-methoxyphenyl)propanamido moiety via amide bond formation, often using carbodiimide coupling agents (e.g., DCC or EDC) . Optimization focuses on solvent selection (polar aprotic solvents for amidation), temperature control (0–25°C to prevent side reactions), and purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and stereochemistry (e.g., piperidine ring protons at δ 1.4–3.0 ppm, methoxy group at δ ~3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 403.2 for C22_{22}H34_{34}N3_3O3_3) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (methoxy C-O) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative Assays : Standardize assays (e.g., enzyme inhibition IC50_{50}, cell viability MTT) across labs to minimize variability.
  • Structural Analog Analysis : Compare activity of analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or thiophene) to identify substituent-dependent trends .
  • Dose-Response Validation : Replicate studies with rigorous controls (e.g., vehicle-only and positive controls) to confirm dose-dependent effects .

Q. What in silico strategies predict the compound’s biological targets and binding modes?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors or kinases). Prioritize targets based on piperidine carboxamides’ known affinity for neurotransmitter systems .
  • Pharmacophore Mapping : Identify critical features (e.g., tert-butyl hydrophobicity, methoxyphenyl π-stacking) for target engagement .
  • Molecular Dynamics (MD) : Simulate binding stability over 50–100 ns trajectories to assess interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

  • Substituent Variation : Systematically modify the 4-methoxyphenyl group (e.g., replace methoxy with ethoxy, halogens) and analyze effects on activity .
  • Piperidine Ring Modifications : Test N-methylation or ring expansion to azepane to alter conformational flexibility and steric effects .
  • Propanamido Linker Optimization : Replace the amide with sulfonamide or urea to modulate solubility and metabolic stability .

Q. What methodologies address low synthetic yields during scale-up?

  • Continuous Flow Chemistry : Enhance reaction control and reduce side products in amidation steps .
  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in propanamido installation .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry) .

Q. How is the compound’s stability assessed under physiological or storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and pH extremes (1–13) for 1–4 weeks. Monitor degradation via HPLC .
  • LC-MS/MS Stability Profiling : Identify degradation products (e.g., tert-butyl group hydrolysis to carboxylic acid) .
  • Excipient Compatibility : Test stability in common formulation matrices (e.g., PEG 400, polysorbate 80) .

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